5-Iodo-1,2,3-trimethylbenzene
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Overview
Description
5-Iodo-1,2,3-trimethylbenzene: is an organic compound with the molecular formula C₉H₁₁I . It is a derivative of trimethylbenzene, where an iodine atom is substituted at the fifth position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3-trimethylbenzene typically involves the iodination of 1,2,3-trimethylbenzene. This can be achieved through electrophilic aromatic substitution, where iodine is introduced to the aromatic ring using an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,2,3-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,2,3-trimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 5-cyano-1,2,3-trimethylbenzene.
Oxidation: Formation of 5-iodo-1,2,3-trimethylquinone.
Reduction: Formation of 1,2,3-trimethylbenzene.
Scientific Research Applications
5-Iodo-1,2,3-trimethylbenzene is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound in diagnostic imaging.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1,2,3-trimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties.
Comparison with Similar Compounds
- 1-Iodo-2,3,4-trimethylbenzene
- 2-Iodo-1,3,5-trimethylbenzene
- 3-Iodo-1,2,4-trimethylbenzene
Comparison: 5-Iodo-1,2,3-trimethylbenzene is unique due to the specific position of the iodine atom, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-iodo-1,2,3-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXBVNGIPRSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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